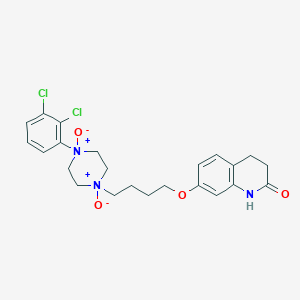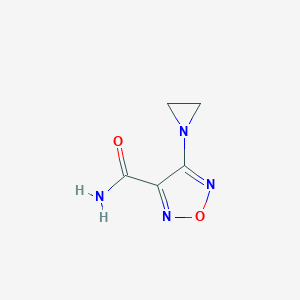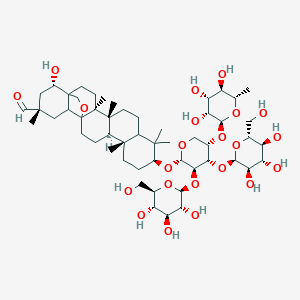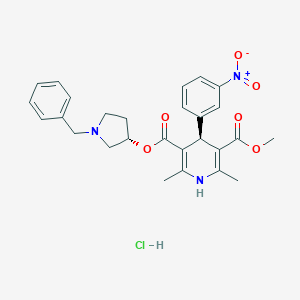
Dichlorobis(triphénylphosphine)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(triphenylphosphine)palladium(II) is a coordination compound of palladium, featuring two triphenylphosphine and two chloride ligands. It is a yellow solid that is soluble in some organic solvents and is widely used in palladium-catalyzed coupling reactions, such as the Sonogashira–Hagihara reaction .
Applications De Recherche Scientifique
Dichlorobis(triphenylphosphine)palladium(II) is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Mécanisme D'action
Target of Action
Dichlorobis(triphenylphosphine)palladium(II), also known as Bis(triphenylphosphine)palladium(II)chloride, primarily targets carbon-carbon (C-C) bonds in organic compounds . It acts as a catalyst in various coupling reactions, including the Negishi, Suzuki, Sonogashira, Heck, and Stille couplings .
Mode of Action
This compound interacts with its targets by facilitating the formation of C-C bonds. It does this by acting as a catalyst in cross-coupling reactions . The palladium atom in the compound coordinates with the carbon atoms, enabling the coupling of different organic fragments .
Biochemical Pathways
The compound is involved in various biochemical pathways related to the synthesis of complex organic molecules. For instance, it is used in the Stille coupling for the synthesis of conjugated polymers . It is also involved in the Suzuki, Sonogashira, and Heck coupling reactions .
Pharmacokinetics
It is insoluble in water but soluble in toluene and benzene, and slightly soluble in acetone and chloroform .
Result of Action
The primary result of the compound’s action is the formation of new C-C bonds, leading to the synthesis of complex organic molecules . This makes it a valuable tool in organic synthesis, particularly in the pharmaceutical and materials science industries.
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, it is stable under normal conditions but should be stored in a cool, dry place to prevent degradation . The reaction conditions, such as temperature and solvent, can also significantly impact the compound’s catalytic activity .
Analyse Biochimique
Biochemical Properties
Dichlorobis(triphenylphosphine)palladium(II) is known to interact with various enzymes, proteins, and other biomolecules. It is an efficient cross-coupling catalyst for C-C coupling reactions such as Negishi coupling, Suzuki coupling, Sonogashira coupling, and Heck coupling reaction . The nature of these interactions is primarily catalytic, facilitating the formation of carbon-carbon bonds in organic molecules .
Molecular Mechanism
At the molecular level, Dichlorobis(triphenylphosphine)palladium(II) exerts its effects through binding interactions with biomolecules and facilitating enzyme-catalyzed reactions. It acts as a catalyst in the formation of carbon-carbon bonds, a critical process in many biochemical reactions . This can lead to changes in gene expression and other cellular processes.
Metabolic Pathways
Dichlorobis(triphenylphosphine)palladium(II) is involved in various metabolic pathways due to its role as a catalyst in the formation of carbon-carbon bonds . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels. Detailed information on specific metabolic pathways it is involved in is currently limited.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorobis(triphenylphosphine)palladium(II) can be synthesized by treating palladium(II) chloride with triphenylphosphine. The reaction proceeds as follows: [ \text{PdCl}_2 + 2 \text{PPh}_3 \rightarrow \text{PdCl}_2(\text{PPh}_3)_2 ] This reaction typically involves dissolving palladium(II) chloride in hydrochloric acid and then adding it to a solution of triphenylphosphine in ethanol .
Industrial Production Methods
In an industrial setting, the synthesis involves dissolving 3.0g of palladium(II) chloride in 10mL of hydrochloric acid at 75°C, followed by dilution with ethanol to 30mL. Separately, 9.0g of triphenylphosphine is dissolved in 100mL of anhydrous ethanol at 60°C. The palladium(II) chloride solution is then added dropwise to the triphenylphosphine solution under rapid stirring at 55°C. The mixture is maintained at this temperature for 20 minutes, then cooled, filtered, and washed with 50% ethanol-water solution. The product is vacuum-dried to yield bis(triphenylphosphine)palladium(II)chloride .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(triphenylphosphine)palladium(II) is involved in various types of reactions, primarily as a catalyst in carbon-carbon coupling reactions. These include:
Oxidation: It can facilitate the oxidation of organic substrates.
Reduction: It can be reduced to form other palladium complexes.
Substitution: It undergoes ligand exchange reactions with other phosphines or halides.
Common Reagents and Conditions
Common reagents used in reactions with bis(triphenylphosphine)palladium(II)chloride include:
Alkynes and halides: Used in Sonogashira coupling reactions.
Aryl halides and boronic acids: Used in Suzuki coupling reactions.
Alkenes and halides: Used in Heck reactions.
Major Products
The major products formed from these reactions are typically complex organic molecules, such as substituted benzofurans, diphenylacetylene, and various conjugated polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another palladium complex used in similar coupling reactions.
Palladium(II) acetate: Used in various catalytic processes, including cross-coupling reactions.
Palladium(II) chloride: A precursor to many palladium catalysts.
Uniqueness
Dichlorobis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides a balance of stability and reactivity. This makes it particularly effective in facilitating a wide range of coupling reactions, making it a versatile and valuable catalyst in organic synthesis .
Propriétés
Numéro CAS |
13965-03-2 |
|---|---|
Formule moléculaire |
C41H46Cl2P2Pd |
Poids moléculaire |
778.1 g/mol |
Nom IUPAC |
ethane;methane;palladium(2+);triphenylphosphane;dichloride |
InChI |
InChI=1S/2C18H15P.2C2H6.CH4.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;;/h2*1-15H;2*1-2H3;1H4;2*1H;/q;;;;;;;+2/p-2 |
Clé InChI |
TUPQTEGWNDAOKM-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl |
SMILES canonique |
C.CC.CC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pd+2] |
Key on ui other cas no. |
13965-03-2 10199-34-5 |
Pictogrammes |
Irritant |
Numéros CAS associés |
15604-37-2 |
Synonymes |
Bis(triphenylphosphine)dichloropalladium; Bis(triphenylphosphine)palladium Chloride; Bis(triphenylphosphine)palladium Dichloride; Bis(triphenylphosphine)palladium(II) Chloride; Bis(triphenylphosphine)palladium(II) Dichloride; Bis(triphenylphosphino)p |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)






![3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde](/img/structure/B122955.png)

